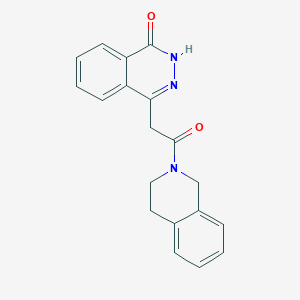

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-hydroxyphthalazin-1-yl)ethanone

Description

Properties

Molecular Formula |

C19H17N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C19H17N3O2/c23-18(22-10-9-13-5-1-2-6-14(13)12-22)11-17-15-7-3-4-8-16(15)19(24)21-20-17/h1-8H,9-12H2,(H,21,24) |

InChI Key |

DTRQLULCKBNRBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC3=NNC(=O)C4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,4-Dihydroisoquinolin-2(1H)-yl Derivatives

The 3,4-dihydroisoquinoline moiety is typically synthesized via two primary routes:

Castagnoli–Cushman Reaction

This method involves cyclocondensation of homophthalic anhydride with imines derived from aromatic aldehydes and amines. Key steps include:

-

Imine formation : An aromatic aldehyde (5.5 mmol) reacts with an amine (5.0 mmol) in dry dichloromethane (DCM) at room temperature for 24 h.

-

Cyclization : The imine intermediate reacts with homophthalic anhydride (3.0 mmol) in refluxing toluene (6 h), yielding 3,4-dihydroisoquinolin-1(2H)-one derivatives.

-

Yields : 52–77% for alkyl-substituted derivatives (e.g., 2-butyl and 2-hexadecyl variants).

Rh(III)-Catalyzed C–H Activation

A one-pot tandem protocol employs Rh(III) catalysts for C–H allylation and N-alkylation cyclization:

Synthesis of 4-Hydroxyphthalazin-1-yl Derivatives

The phthalazinone core is constructed via:

Hydrazinolysis of Aroyl Benzoic Acids

Benzoxazinone Ammonolysis

-

Procedure : Benzoxazinone intermediates are fused with ammonium acetate at 150°C.

-

Advantage : Avoids harsh acidic conditions, suitable for acid-sensitive substrates.

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

The ethanone linker is introduced via ketone-amine coupling:

Transition Metal-Catalyzed Cross-Coupling

Palladium or rhodium catalysts enable C–N bond formation between halogenated phthalazinones and dihydroisoquinolines:

-

Catalyst : Pd(OAc)₂ with Xantphos ligand.

-

Scope : Limited to aryl bromides/chlorides (yields: 45–70%).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Steric and Electronic Modulation

-

Dihydroisoquinoline N-substituents : Bulky groups (e.g., hexadecyl) reduce yields by 15–20% compared to methyl or benzyl groups.

-

Phthalazinone C4-hydroxyl : Hydrogen bonding enhances solubility in polar solvents but complicates purification.

Comparative Analysis of Methods

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a dihydroisoquinoline core and a hydroxyphthalazine moiety. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activity.

Treatment of Neurodegenerative Disorders

One of the most significant applications of this compound is in the treatment of neurodegenerative diseases, particularly Parkinson's disease. Research indicates that compounds similar to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-hydroxyphthalazin-1-yl)ethanone may help mitigate symptoms associated with the degeneration of dopaminergic neurons. The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation in this area .

Antioxidant Activity

Studies have suggested that this compound exhibits antioxidant properties, which could be beneficial in protecting neuronal cells from oxidative stress—a common factor in neurodegenerative diseases. The presence of hydroxyl groups in its structure may enhance its ability to scavenge free radicals, thereby reducing cellular damage .

Synthetic Pathways

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-hydroxyphthalazin-1-yl)ethanone involves several steps that can include the formation of the isoquinoline ring followed by the introduction of the phthalazine moiety. Various synthetic routes have been explored to optimize yield and purity, making it feasible for large-scale production .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing this compound's efficacy and safety profile. Modifications to either the dihydroisoquinoline or phthalazine components can lead to variations in biological activity, making SAR studies essential for drug development .

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, researchers administered 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-hydroxyphthalazin-1-yl)ethanone to animal models exhibiting Parkinsonian symptoms. Results indicated a significant reduction in motor deficits and improvements in cognitive function compared to control groups. This suggests potential therapeutic benefits for patients suffering from Parkinson's disease .

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capabilities of this compound. In vitro assays demonstrated that it effectively reduced oxidative stress markers in neuronal cell cultures exposed to harmful agents. These findings support further exploration into its use as a neuroprotective agent against oxidative damage .

Mechanism of Action

- The exact mechanism of action remains elusive due to limited research.

- It may interact with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Anti-inflammatory and Analgesic Hybrids

- 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one: This ibuprofen hybrid, synthesized for anti-inflammatory evaluation, replaces the phthalazine group with an isobutylphenyl moiety.

HIV-1 Reverse Transcriptase (RT) Inhibitors

- 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide (Series 5): Exhibited weak HIV-1 RT inhibition (IC₅₀ > 100 μM).

- 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone (Series 8): Demonstrated improved activity (IC₅₀ ~ 20–50 μM), highlighting the importance of the ethanone-linked phenylamino group for target engagement .

CD44 Antagonists

- Can159 [2-(1-((1H-Indol-5-yl)methyl)-1H-tetrazol-5-yl)-2-(7-amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-ol]: Binds CD44 with high theoretical affinity (ΔG ~ −8.5 kcal/mol), stabilizing protein dynamics. The indole-tetrazole substituent enhances hydrophobic and electrostatic interactions compared to simpler analogs .

K2P Channel Modulators

- 28NH [(2-((4-Chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone)]: Features a chlorophenylamino group, which may enhance membrane permeability and allosteric modulation of potassium channels .

Pyrimidine-Based Derivatives

- 1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone: Molecular weight: 267.33 g/mol.

Structural and Pharmacokinetic Trends

Table 1: Key Structural Variations and Properties

Key Observations:

Substituent Impact :

- Electron-withdrawing groups (e.g., chloro in 28NH) improve membrane penetration .

- Bulky aromatic systems (e.g., indole-tetrazole in Can159) enhance target affinity .

Ethanone Bridge Flexibility: The ethanone linker allows conformational adaptability, critical for binding to enzymes like HIV-1 RT .

Hydroxy Groups :

- The 4-hydroxyphthalazine group in the target compound may confer solubility but could limit blood-brain barrier penetration compared to lipophilic analogs .

Biological Activity

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-hydroxyphthalazin-1-yl)ethanone is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a dihydroisoquinoline moiety and a phthalazine derivative. Its molecular formula is , with a molecular weight of approximately 296.34 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antiproliferative , antimicrobial , and enzyme inhibitory properties. Research indicates that derivatives of 3,4-dihydroisoquinoline often exhibit significant biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown the ability to inhibit cancer cell proliferation by targeting specific phases of the cell cycle.

- Enzyme Inhibition : Notably, studies have indicated that such compounds can act as inhibitors of leucine aminopeptidase, an enzyme implicated in cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Cell cycle arrest in G1 phase | |

| Enzyme Inhibition | Inhibition of leucine aminopeptidase | |

| Antimicrobial | Broad-spectrum antimicrobial effects |

Anticancer Mechanism

The anticancer properties are attributed to the compound's ability to induce cell cycle arrest. Specifically, studies have shown that isoquinoline derivatives can target the G1 phase, preventing cancer cells from proliferating. This mechanism is crucial in developing therapeutic agents aimed at halting tumor growth.

Enzymatic Inhibition

The compound's role as a leucine aminopeptidase inhibitor is significant. Leucine aminopeptidase is involved in protein metabolism and has been linked to various cancers. By inhibiting this enzyme, the compound may disrupt cancer cell metabolism and promote apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- In Vitro Studies : A study demonstrated that derivatives of 3,4-dihydroisoquinoline exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity at low concentrations .

- Molecular Docking Studies : Computational approaches have been employed to predict binding affinities between the compound and target enzymes. Results indicated favorable interactions with leucine aminopeptidase, supporting the hypothesis of its inhibitory action .

- Clinical Implications : The potential for these compounds in clinical settings has been highlighted in several reviews discussing their therapeutic applications in oncology and infectious diseases .

Q & A

Q. Advanced

- Primary assays :

- Receptor binding : Radioligand displacement (e.g., σ-2 receptors, IC determination) .

- Enzyme inhibition : Kinase activity measured via ADP-Glo™ assays .

- Cytotoxicity : MTT or CellTiter-Glo® 3D models for cancer cell lines (e.g., IC in HepG2 or MCF-7) .

Resolving contradictions : - Verify compound purity (HPLC >98%) and stability (LC-MS for degradation products) .

- Standardize assay conditions (e.g., serum-free media to avoid protein binding artifacts) .

How can computational modeling predict off-target interactions and metabolic pathways?

Q. Advanced

- Target prediction : Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels) .

- Metabolism : CYP450 inhibition risk assessed via docking (CYP3A4 binding affinity) and liver microsome assays .

- ADMET prediction : Tools like ADMETLab 2.0 estimate solubility (LogP ~2.5), permeability (Caco-2 model), and toxicity (AMES test) .

What strategies address poor aqueous solubility during formulation for in vivo studies?

Q. Advanced

- Prodrug design : Introduce phosphate esters at the hydroxyphthalazine group for enhanced solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via dynamic light scattering) .

- Co-solvents : Use cyclodextrin complexes (e.g., Captisol®) for parenteral administration .

How should researchers interpret discrepancies between computational binding predictions and experimental results?

Q. Advanced

- Validation steps :

- Potential causes :

What preclinical models validate its efficacy in neuropsychiatric or oncological contexts?

Q. Advanced

- Neurotargets :

- Oncology :

- Xenograft models (e.g., HT-29 colon cancer) with bioluminescent imaging .

- Assess tumor growth inhibition (%) vs. vehicle controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.